Tetramethylsilane-d12

Beschreibung

BenchChem offers high-quality Tetramethylsilane-d12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylsilane-d12 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetrakis(trideuteriomethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDYPVPMEAXLPK-MGKWXGLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939437 |

Source

|

| Record name | Tetrakis[(~2~H_3_)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18145-38-5 |

Source

|

| Record name | Silane, tetra(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra(2H3)methylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis[(~2~H_3_)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra[2H3]methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Tetramethylsilane-d12 for Advanced Research Applications

Introduction

Tetramethylsilane-d12, chemically denoted as (CD₃)₄Si, is the fully deuterated isotopologue of Tetramethylsilane (TMS). While TMS is universally recognized as the primary internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy, its deuterated counterpart, TMS-d12, holds a unique and critical position in modern analytical chemistry.[1] Its primary utility stems from its ability to provide a deuterium lock signal for the NMR spectrometer, a fundamental requirement for maintaining magnetic field stability during data acquisition, without introducing interfering signals in ¹H NMR spectra.[2][3] This guide offers an in-depth exploration of the chemical properties, spectroscopic behavior, and handling protocols for TMS-d12, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Molecular Structure and Isotopic Significance

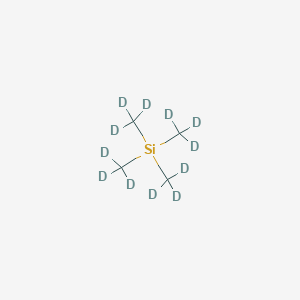

Tetramethylsilane-d12 possesses a tetrahedral geometry, with a central silicon atom bonded to four trideuteriomethyl (-CD₃) groups.[1] The replacement of all twelve protium (¹H) atoms with deuterium (²H or D) is the defining characteristic of this molecule. This isotopic substitution is crucial for its function in NMR. Since deuterium resonates at a frequency distinct from protium, TMS-d12 is "invisible" in standard ¹H NMR experiments, preventing spectral overlap with the analyte.[4][5] Simultaneously, its deuterium signal provides the essential lock for the spectrometer, ensuring the high level of spectral stability and resolution required for complex structural elucidation.[2]

Caption: Tetrahedral structure of Tetramethylsilane-d12.

Physicochemical Properties

The physical properties of TMS-d12 are largely similar to its non-deuterated analog, with minor variations attributable to the greater mass of deuterium. Its high volatility is a significant practical advantage, allowing for easy removal from the sample post-analysis.[6]

| Property | Value | Source(s) |

| Chemical Formula | (CD₃)₄Si | [7][8] |

| Molecular Weight | 100.30 g/mol | [1][7] |

| CAS Number | 18145-38-5 | [7][8] |

| Isotopic Enrichment | ≥99 atom % D | [7][9] |

| Appearance | Colorless, volatile liquid | [10][11][12] |

| Boiling Point | ~26-28 °C (similar to TMS) | [12] |

| Melting Point | ~-99 °C (similar to TMS) | [12] |

| Density | ~0.7 g/mL at 25 °C (estimated) | |

| Solubility | Insoluble in water; soluble in most organic solvents | [10][11][13] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of TMS-d12 is as a component in deuterated solvents for NMR spectroscopy.[14]

-

Role as a Lock Substance: Modern NMR spectrometers require a deuterium signal to "lock" the magnetic field, compensating for drift and ensuring spectral stability. TMS-d12 serves this purpose effectively.[2]

-

¹H NMR: Being fully deuterated, TMS-d12 does not produce a signal in ¹H NMR spectra, thereby avoiding interference with sample signals. This is a crucial advantage over using standard TMS in applications where the TMS signal at 0 ppm might obscure relevant sample peaks.

-

¹³C NMR: The carbon atoms in TMS-d12 produce a characteristic multiplet due to C-D coupling. While non-deuterated TMS is the defined reference at δ 0, the signal from TMS-d12 can also be used as a secondary reference if its chemical shift is precisely known.

-

²H (Deuterium) NMR: It exhibits a strong singlet in the deuterium spectrum, which is the signal used for the field-frequency lock.

Mass Spectrometry

In mass spectrometry, TMS-d12 provides a clear isotopic signature. The molecular ion peak will appear at m/z 100, shifted by 12 mass units from the m/z 88 peak of non-deuterated TMS.[1] Fragmentation patterns will also show corresponding mass shifts, for example, the loss of a trideuteriomethyl radical (-CD₃, 18 amu) to yield a fragment at m/z 82, compared to the loss of a methyl radical (-CH₃, 15 amu) in TMS.

Chemical Reactivity and Stability

A key attribute for any reference standard is chemical inertness, and TMS-d12 excels in this regard.[6]

-

General Reactivity: It is chemically stable and does not react with the vast majority of organic compounds, ensuring that it does not alter the sample during analysis.[7]

-

Incompatibilities: Like its non-deuterated counterpart, TMS-d12 is incompatible with strong oxidizing agents, strong acids, and strong bases.[10][15] It is classified as a hydride and can react dangerously with oxidizing agents.[10]

-

Stability and Storage: TMS-d12 is stable if stored under the recommended conditions.[7] To maintain its integrity, it should be stored in a tightly sealed container, refrigerated (2°C to 8°C), and protected from moisture and light.[16][17] Due to its high volatility and low boiling point, pressure can build up in sealed containers, which should be opened with care, preferably after cooling.[15][17]

Experimental Protocol: Preparing an NMR Sample with TMS-d12

The following protocol outlines the standard procedure for preparing a high-resolution NMR sample using a deuterated solvent containing TMS-d12 for locking.

-

Analyte Preparation: Accurately weigh 1-10 mg of the analyte directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For locking purposes, TMS-d12 may already be present in commercially available solvents or can be added to achieve a concentration of ~0.05% v/v.

-

Dissolution: Gently vortex or swirl the vial to ensure the analyte is completely dissolved.

-

Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a high-precision 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using the spectrometer's gauge. Place the assembly into the NMR magnet for analysis.

Caption: Workflow for NMR sample preparation using TMS-d12.

Safety and Handling

TMS-d12 is an extremely flammable liquid and vapor, demanding strict safety protocols.[18][19]

-

Fire Hazard: It has a very low flash point (-27 °C for TMS) and its vapors can form explosive mixtures with air.[18] All work must be conducted away from ignition sources (sparks, open flames, hot surfaces).[17][19]

-

Handling: Use in a well-ventilated area, preferably within a certified fume hood or a glove box with an inert atmosphere.[17] All equipment used for transfer must be properly grounded to prevent static discharge.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, flame-retardant laboratory clothing, and compatible chemical-resistant gloves (e.g., neoprene or nitrile).[17][21]

-

Spill Response: In case of a minor spill, eliminate all ignition sources, absorb the liquid with an inert material (e.g., sand or diatomaceous earth), and place it in a sealed container for hazardous waste disposal.[15][19]

Caption: Logical steps for the safe handling of TMS-d12.

Conclusion

Tetramethylsilane-d12 is an indispensable tool in high-resolution NMR spectroscopy. Its unique combination of chemical inertness, volatility, and isotopic labeling provides the stable deuterium lock signal essential for modern spectrometers, all while remaining unobtrusive in proton spectra. Understanding its specific chemical and physical properties is paramount for its safe handling and effective application, enabling researchers to achieve the highest quality data in structural analysis and drug discovery.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6396, Tetramethylsilane. [Link]

-

University of Georgia Office of Research. Standard Operating Procedure for Tetramethylsilane. [Link]

-

Sparkl. Revision Notes - Use of TMS and Deuterated Solvents | Analytical Techniques | Chemistry - 9701 | AS & A Level. [Link]

-

Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

American Chemical Society. Tetramethylsilane. [Link]

-

Carl ROTH. Safety Data Sheet: Tetramethylsilane. [Link]

-

Gelest, Inc. SAFETY DATA SHEET: TETRAMETHYLSILANE, 99+%. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3035153, Tetra(2H3)methylsilane. [Link]

-

Chemistry Stack Exchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

-

Resolve Mass Spectrometry. What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]

-

Wikipedia. Tetramethylsilane. [Link]

-

McCloskey, J. A., et al. (1968). Use of deuterium-labeled trimethylsilyl derivatives in mass spectrometry. Analytical Chemistry, 40(12), 1878–1880. [Link]

-

National Center for Biotechnology Information. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. [Link]

-

Vital Materials. Tetramethylsilane. [Link]

Sources

- 1. Tetra(2H3)methylsilane | C4H12Si | CID 3035153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revision Notes - Use of TMS and Deuterated Solvents | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 5. savemyexams.com [savemyexams.com]

- 6. acs.org [acs.org]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. TETRAMETHYLSILANE-D12 CAS#: 18145-38-5 [m.chemicalbook.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Tetramethylsilane | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 13. en.vitalchem.com [en.vitalchem.com]

- 14. cphi-online.com [cphi-online.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. isotope.com [isotope.com]

- 17. research.uga.edu [research.uga.edu]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. gelest.com [gelest.com]

The Definitive Guide to Tetramethylsilane-d12 as an NMR Standard: Physical Characteristics and Best Practices

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard of NMR Referencing

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the precision of chemical shift referencing is paramount for accurate molecular structure elucidation and quantitative analysis. Tetramethylsilane (TMS), Si(CH₃)₄, has long been established as the primary internal standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents.[1][2] Its deuterated analogue, Tetramethylsilane-d12 (TMS-d12), (CD₃)₄Si, offers the same foundational benefits while minimizing solvent interference in sensitive experiments. This guide provides an in-depth exploration of the essential physical and spectroscopic characteristics of TMS-d12, offering a framework for its effective use in demanding research and development environments.

The ideal NMR standard exhibits chemical inertness, high volatility for easy removal, and a simple, sharp signal that resonates in a spectral region free from sample signals.[2][3] TMS and its deuterated counterpart fulfill these criteria exceptionally. The 12 equivalent protons in TMS (and the residual protons in TMS-d12) produce a single, intense singlet, which is defined as 0 parts per million (ppm) on the chemical shift scale.[3] This reference point allows for the precise determination of the chemical shifts of all other nuclei in the sample.

Core Physical and Chemical Properties of Tetramethylsilane-d12

A thorough understanding of the fundamental properties of TMS-d12 is crucial for its proper handling, storage, and application in NMR spectroscopy.

| Property | Value | Source(s) |

| Chemical Formula | (CD₃)₄Si | [4] |

| Molecular Weight | 100.3 g/mol | [4] |

| CAS Number | 18145-38-5 | [4] |

| Appearance | Colorless, volatile liquid | [5] |

| Boiling Point | 26-28 °C | |

| Melting Point | -99 °C | |

| Density | ~0.648 g/mL at 25 °C (for non-deuterated TMS) | |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Chemical Purity | Typically ≥98% | [4] |

Solubility: TMS-d12 is highly soluble in most organic solvents, including common deuterated solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d₆), and acetone-d6.[3] This broad solubility makes it a versatile internal standard for a wide range of organic compounds. Conversely, it is insoluble in water, necessitating the use of alternative standards like sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous samples.[1]

Spectroscopic Characteristics for NMR Applications

The utility of TMS-d12 as an NMR standard is defined by its unique spectroscopic properties. These characteristics are the bedrock of its function as a reliable reference point.

Chemical Shift: The Zero Point of NMR

By convention, the chemical shift of the residual protons in TMS-d12 is set to 0 ppm in ¹H NMR spectroscopy.[3] Similarly, the ¹³C signal of the deuterated methyl carbons is also referenced to 0 ppm.[6]

The ¹³C chemical shift in TMS-d12 is also expected to be very close to 0 ppm. The one-bond isotope shift in ¹³C NMR due to deuterium substitution is typically in the range of 0.2 to 1.5 ppm, shifted to a higher field.

Spin-Spin Coupling: A Window into Molecular Connectivity

While the primary use of TMS-d12 is as a chemical shift reference, an understanding of its coupling constants can be valuable for spectral interpretation, particularly in high-resolution experiments.

-

¹³C-²H Coupling (¹J(¹³C, ²H)) : The one-bond coupling between carbon-13 and deuterium in the CD₃ groups of TMS-d12 is a key parameter. Typical ¹³C-²H one-bond coupling constants are in the range of 20-30 Hz.[8] This coupling results in a multiplet for the ¹³C signal in a proton-decoupled, deuterium-coupled spectrum. In a standard proton-decoupled ¹³C NMR experiment, this signal will appear as a singlet due to deuterium decoupling.

-

¹H-²H Coupling (²J(¹H, ²H)) : The two-bond coupling between a residual proton and a deuterium on the same carbon (in a -CHD₂ isotopologue) is very small, typically less than 2 Hz.[8] This can lead to a slight broadening of the residual proton signal.

-

²⁹Si Coupling : The natural abundance of the NMR-active ²⁹Si isotope is 4.7%. In non-deuterated TMS, the two-bond coupling between ¹H and ²⁹Si (²J(¹H, ²⁹Si)) is approximately 6.6 Hz, which gives rise to weak satellite peaks on either side of the main proton signal.[9] For TMS-d12, a one-bond coupling between ²⁹Si and ²H (¹J(²⁹Si, ²H)) would be expected, though specific values are not commonly reported.

Relaxation Dynamics: T₁ and T₂

The spin-lattice (T₁) and spin-spin (T₂) relaxation times are critical parameters that influence the signal-to-noise ratio and linewidth of NMR signals.

-

Deuterium (²H) Relaxation : Deuterium is a quadrupolar nucleus (spin I=1), which leads to efficient relaxation mechanisms. Consequently, the T₁ and T₂ relaxation times of deuterium are generally much shorter than those of protons in analogous environments.[10] This allows for rapid signal averaging in ²H NMR experiments. While specific T₁ and T₂ values for the deuterium signal in TMS-d12 are not widely published, they are expected to be in the sub-second to a few seconds range.

-

Residual Proton (¹H) Relaxation : The T₂ relaxation time of the protons in non-deuterated TMS has been reported to be approximately 13.1 seconds.[11] The relaxation times of the residual protons in TMS-d12 are expected to be of a similar order of magnitude but may be slightly influenced by the presence of deuterium.

Practical Application: A Step-by-Step Protocol for Using TMS-d12

The proper use of TMS-d12 as an internal standard is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps and the rationale behind them.

Experimental Protocol: Preparation of an NMR Sample with TMS-d12 Internal Standard

-

Sample Preparation :

-

Accurately weigh the sample to be analyzed and dissolve it in the appropriate volume of deuterated NMR solvent in a clean, dry vial.

-

The choice of solvent should be based on the solubility of the analyte.[3]

-

-

Addition of TMS-d12 :

-

Add a small amount of TMS-d12 to the sample solution. A typical concentration for an internal standard is 0.03-0.05% (v/v).

-

Rationale: This concentration is sufficient to produce a strong, easily identifiable signal without overwhelming the sample signals or significantly altering the properties of the solution.

-

-

Transfer to NMR Tube :

-

Transfer the final solution to a high-quality NMR tube.

-

Ensure the liquid height is sufficient for the specific spectrometer's probe (typically around 4-5 cm).

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C).

-

-

Data Processing :

-

After Fourier transformation, phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale by setting the peak corresponding to the residual protons of TMS-d12 to 0.00 ppm.

-

Rationale: This calibration ensures that all other chemical shifts in the spectrum are accurately referenced.[3]

-

Safety and Handling

Tetramethylsilane-d12 is an extremely flammable liquid and vapor.[4] Proper safety precautions are essential during its handling and storage.

-

Handling : All handling of TMS-d12 should be performed in a well-ventilated fume hood.[12] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors.[12]

-

Storage : Store TMS-d12 in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] It is typically recommended to store it under refrigeration (+2°C to +8°C).[4][13]

-

Disposal : Dispose of TMS-d12 and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

Tetramethylsilane-d12 stands as an indispensable tool in the arsenal of the modern NMR spectroscopist. Its well-defined physical and chemical properties, combined with its ideal spectroscopic characteristics, provide a robust and reliable foundation for accurate and reproducible NMR measurements. By understanding the nuances of its chemical shift, coupling constants, and relaxation behavior, and by adhering to best practices for its use and handling, researchers can harness the full potential of this gold-standard reference compound to advance their scientific endeavors.

References

-

Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Jalani, H. B., Zloh, M., & Chow, R. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Green Chemistry, 18(1), 256-262. [Link]

-

Sørensen, O. W. (2004). Deuterium isotope effects on 13C-NMR chemical shifts of 10-hydroxybenzo [h] quinolines. Magnetic Resonance in Chemistry, 42(6), 554-558. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6396, Tetramethylsilane. [Link]

-

University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]

-

Wikipedia. Tetramethylsilane. [Link]

-

NMR Spectroscopy. Isotope shifts and other isotope effects. [Link]

-

Kuiv, H., & Kaljuvee, T. (2010). 29Si NMR experiments in solutions of organosilicon compounds. Magnetic Resonance in Chemistry, 48(12), 949-955. [Link]

-

NMR Spectroscopy. Heteronuclear coupling. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NMR Spectroscopy. NMR Relaxation. [Link]

-

TutorChase. Why are TMS and D2O commonly used in NMR spectroscopy?. [Link]

-

Ewy, C. S., Ackerman, J. J., & Balaban, R. S. (1988). Deuterium NMR cerebral imaging in situ. Magnetic resonance in medicine, 8(1), 35-44. [Link]

-

de Graaf, R. A., De Feyter, H. M., & Brown, P. B. (2017). Theoretical T1 and T2 relaxation curves for homonuclear dipolar (¹H), heteronuclear dipolar (¹³C-¹H), and homonuclear quadrupolar (²H) relaxation. ResearchGate. [Link]

-

Wikipedia. Organosilicon chemistry. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Bottomley, P. A., Foster, T. H., Argersinger, R. E., & Pfeifer, L. M. (1984). A review of normal tissue hydrogen NMR relaxation times and relaxation mechanisms from 1-100 MHz: dependence on tissue type, NMR frequency, temperature, species, excision, and age. Medical physics, 11(4), 425-448. [Link]

-

Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. [Link]

-

Weiss, D. R., & Hoye, T. R. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(2), 905-909. [Link]

-

Chaudhary, K. N., Brosnahan, K. I., Hickey, B. L., Gibson-Elias, L., Moreno Jr, J. L., Hooley, R. J., & Caulkins, B. G. (2020). Investigation of the Effects on Proton Relaxation Times upon Encapsulation in a Water-Soluble Synthetic Receptor. Electronic Supplementary Information, The Royal Society of Chemistry. [Link]

-

Weiss, D. R., & Hoye, T. R. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. PubMed. [Link]

-

Scott, D. J., & Fout, A. R. (2020). Iron-Catalyzed H/D Exchange of Primary Silanes, Secondary Silanes and Tertiary Siloxanes. University of Bath's research portal. [Link]

-

Koskela, T., Kilpeläinen, I., & Heikkinen, S. (2009). 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. Magnetic resonance in chemistry, 47(10), 847-854. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

Sources

- 1. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 2. tutorchase.com [tutorchase.com]

- 3. savemyexams.com [savemyexams.com]

- 4. isotope.com [isotope.com]

- 5. Tetramethylsilane | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Heteronuclear coupling [chem.ch.huji.ac.il]

- 10. Deuterium NMR cerebral imaging in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Relaxation [chem.ch.huji.ac.il]

- 12. isotope.com [isotope.com]

- 13. isotope.com [isotope.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Tetramethylsilane-d12 (TMS-d12)

Foreword: The Quintessential Reference Standard in High-Resolution NMR

Tetramethylsilane-d12, or dodecadeuterotetramethylsilane ((CD₃)₄Si), stands as a cornerstone in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. As the deuterated analogue of tetramethylsilane (TMS), it serves a critical dual function: an ideal internal standard for ¹³C and ²⁹Si NMR and a component in specialized mass spectrometry applications.[1] Its chemical inertness, high volatility, and magnetic equivalence of all twelve deuterium nuclei and four carbon nuclei provide a single, sharp reference signal, which by convention is set to 0 ppm.[2][3][4] This guide provides an in-depth exploration of the robust synthesis and rigorous purification methodologies required to produce high-purity TMS-d12, tailored for researchers and professionals in drug development and chemical analysis who demand the highest standards of isotopic and chemical purity.

The Synthetic Pathway: A Grignard-Based Approach

The most reliable and scalable synthesis of TMS-d12 hinges on the classic Grignard reaction. This organometallic approach allows for the efficient formation of silicon-carbon bonds. The core principle involves the reaction of a highly reactive deuterated methyl Grignard reagent with a suitable silicon electrophile, typically silicon tetrachloride (SiCl₄).

Precursor Selection & Rationale

-

Deuterated Methyl Source: Iodomethane-d₃ (CD₃I) is the preferred precursor for the Grignard reagent. Its high reactivity with magnesium ensures a rapid and high-yielding formation of the methyl-d₃magnesium iodide (CD₃MgI). The choice of a deuterated starting material is the foundational step that dictates the isotopic purity of the final product.[5][6]

-

Silicon Electrophile: Silicon tetrachloride (SiCl₄) is the standard choice due to its high reactivity and the four available sites for nucleophilic substitution. This allows for the complete replacement of all chloride atoms with the deuterated methyl groups in a single reaction vessel.

The Reaction Mechanism: Causality in Action

The synthesis proceeds via a four-fold nucleophilic substitution. The Grignard reagent, CD₃MgI, exists in equilibrium with its Schlenk components, but for mechanistic clarity, it can be considered a source of the nucleophilic CD₃⁻ carbanion.

-

Initiation: The CD₃⁻ carbanion attacks the electrophilic silicon atom of SiCl₄.

-

Propagation: One chloride ion is displaced, forming trichloro(methyl-d₃)silane, (CD₃)SiCl₃.

-

Stepwise Substitution: This process repeats three more times, with each successive chloride being replaced by a CD₃ group. The reaction is highly exothermic and must be carefully controlled to prevent side reactions.

-

Completion: The final product is the tetra-substituted tetramethylsilane-d12, Si(CD₃)₄.

The entire process must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as Grignard reagents and chlorosilanes are highly sensitive to moisture and oxygen.

Experimental Workflow: Synthesis

The following diagram outlines the logical flow of the synthesis process, from precursor preparation to the crude product.

Caption: Workflow for the Grignard-based synthesis of TMS-d12.

Detailed Synthesis Protocol

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be oven-dried to remove residual moisture.

-

Grignard Formation:

-

Place magnesium turnings in the flask and activate them gently with a heat gun under vacuum.

-

Introduce anhydrous diethyl ether via cannula.

-

Dissolve iodomethane-d₃ in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the CD₃I solution to the magnesium. Once the exothermic reaction initiates (visible by bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the grey, cloudy solution for 1-2 hours to ensure full conversion.

-

-

Main Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of silicon tetrachloride in anhydrous ether to the dropping funnel.

-

Add the SiCl₄ solution dropwise to the stirred, cooled Grignard reagent. A white precipitate of magnesium salts will form. The addition rate must be controlled to manage the exotherm.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently reflux for 2-3 hours to ensure complete substitution.

-

-

Workup:

-

Cool the reaction mixture back down in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Collect the top organic (ether) layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate containing the crude TMS-d12.

-

The Purification Imperative: Achieving Analytical-Grade Purity

The crude product contains the desired TMS-d12 along with solvent, unreacted starting materials, and various siloxane byproducts. Achieving >99% chemical and isotopic purity requires a multi-step purification strategy that leverages the unique physical properties of TMS-d12.

Impurity Profile

-

Solvent: Diethyl ether (b.p. 34.6°C).

-

Partially Substituted Silanes: (CD₃)₃SiCl, (CD₃)₂SiCl₂, etc.

-

Siloxanes: Formed from reaction with trace moisture.

-

Hydrocarbon byproducts: From Grignard side reactions.

Purification Strategy: A Self-Validating System

The purification workflow is designed as a sequential filtration system, where each step targets a specific class of impurities, and the success of each step is critical for the next.

Caption: Multi-step purification workflow for TMS-d12.

Detailed Purification Protocol

-

Fractional Distillation:

-

The low boiling point of TMS-d12 (approx. 26-28°C) is very close to that of diethyl ether.[2]

-

Set up a fractional distillation apparatus with a Vigreux or packed column to efficiently separate the ether from the TMS-d12.

-

Carefully collect the fraction boiling between 26-30°C in a receiver cooled in an ice-salt bath to minimize loss due to volatility.

-

-

Adsorptive Filtration:

-

Pass the distilled liquid through a short plug of silica gel. This step is highly effective at removing polar impurities like residual siloxanes or any compounds containing Si-Cl bonds.

-

-

Molecular Sieve Treatment:

-

As described in methodologies for purifying non-deuterated TMS, molecular sieves with a pore size of 4.5 to 7.2 angstroms are effective at selectively adsorbing impurities like alkanes and other silanes.[7]

-

Stir the TMS-d12 over activated molecular sieves for several hours or pass it through a column packed with the sieves.

-

-

Final Microdistillation:

-

Perform a final, careful distillation of the treated liquid to yield the final, high-purity product. Store the product in an airtight container, refrigerated, and protected from light.[8]

-

Quality Control and Data Presentation

Final product validation is essential. A combination of spectroscopic and chromatographic techniques confirms both chemical and isotopic purity.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄D₁₂Si | [9][10] |

| Molecular Weight | 100.30 g/mol | [8][9] |

| Boiling Point | ~26-28 °C | [2] |

| Appearance | Colorless liquid | [2] |

| CAS Number | 18145-38-5 | [9][10][11] |

Analytical Characterization

| Analysis Technique | Expected Result | Purpose |

| ¹H NMR | Absence of significant signals; a singlet at δ 0.00 ppm. | Confirms high isotopic enrichment and chemical purity. |

| ¹³C NMR | A single sharp resonance at δ 0.00 ppm. | Confirms molecular symmetry and serves as the primary reference. |

| ²H NMR | A single sharp resonance. | Directly confirms the presence and environment of deuterium. |

| GC-MS | A single major peak in GC; MS shows correct M/Z. | Assesses chemical purity and confirms molecular weight. |

Conclusion

The synthesis and purification of Tetramethylsilane-d12 is a precise and technically demanding process that combines classic organometallic chemistry with rigorous purification techniques. The causality is clear: a high-purity deuterated precursor, reacted under strictly controlled anhydrous conditions, yields a crude product that can be refined to analytical-grade standard through a logical sequence of distillation and adsorption steps. The resulting high-purity TMS-d12 is an indispensable tool, providing the reliable reference point upon which accurate and reproducible NMR analysis depends.[12]

References

-

Tetramethylsilane - Wikipedia . Wikipedia. Available at: [Link]

-

Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams . Save My Exams. Available at: [Link]

- CN101955496B - Process for purifying tetramethylsilane - Google Patents. Google Patents.

-

Why are TMS and D2O commonly used in NMR spectroscopy? - TutorChase . TutorChase. Available at: [Link]

-

Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? . Chemistry Stack Exchange. Available at: [Link]

-

Revision Notes - Use of TMS and Deuterated Solvents | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl . Sparkl. Available at: [Link]

-

Tetramethylsilane – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

-

What Is TMS In Spectroscopy? - Chemistry For Everyone - YouTube . YouTube. Available at: [Link]

-

Spectroscopic study of the decomposition process of tetramethylsilane in the N2–H2 and N2–Ar low pressure plasma . ScienceDirect. Available at: [Link]

-

TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed . PubMed. Available at: [Link]

-

Deuterated reagents in multicomponent reactions to afford deuterium labeled products . RSC Publishing. Available at: [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group . Princeton University. Available at: [Link]

-

Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC - NIH . National Institutes of Health. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 3. tutorchase.com [tutorchase.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. CN101955496B - Process for purifying tetramethylsilane - Google Patents [patents.google.com]

- 8. isotope.com [isotope.com]

- 9. TETRAMETHYLSILANE-D12 CAS#: 18145-38-5 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Tetramethylsilane-d12 | CAS 18145-38-5 | LGC Standards [lgcstandards.com]

- 12. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the molecular structure of Tetramethylsilane-d12.

An In-Depth Technical Guide to the Molecular Structure of Tetramethylsilane-d12

Authored by a Senior Application Scientist

Abstract

Tetramethylsilane-d12 (TMS-d12), the deuterated isotopologue of tetramethylsilane (TMS), is a cornerstone of modern analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique molecular structure—a perfectly tetrahedral arrangement of four deuterated methyl groups around a central silicon atom—gives rise to physical and spectroscopic properties that make it an exceptional internal standard. This guide provides a comprehensive exploration of the molecular architecture of TMS-d12, delving into its geometric parameters, the profound effects of isotopic substitution on its vibrational and magnetic resonance properties, and the analytical methodologies used to verify its structure and purity. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical applications, explaining the causal relationships that underpin its utility in advanced scientific research.

Introduction: The Quintessential NMR Standard

Tetramethylsilane, in both its proteated (TMS) and deuterated (TMS-d12) forms, holds a privileged position in the field of NMR spectroscopy. It was first proposed as a reliable internal chemical shift reference in 1958 due to its chemical inertness, solubility in most organic solvents, high volatility allowing for easy sample recovery, and a simple, strong resonance signal that lies outside the typical spectral region of most organic compounds.[1] The ¹H signal of TMS is, by definition, set to 0.0 ppm on the chemical shift (δ) scale, providing a universal reference point for ¹H, ¹³C, and ²⁹Si NMR spectroscopy.[2][3]

The subject of this guide, Tetramethylsilane-d12 or tetrakis(trideuteriomethyl)silane, is the fully deuterated analog where all twelve hydrogen atoms are replaced by deuterium isotopes.[4] This isotopic substitution is not a trivial alteration; it fundamentally changes the nuclear spin properties of the molecule, rendering it "invisible" in standard ¹H NMR spectra while introducing a distinct signal in ²H (deuterium) NMR. This property is paramount in applications where the proton signal of the reference standard would otherwise obscure signals from the analyte of interest.

Fundamental Molecular and Physical Properties

The identity and purity of a reference standard are its most critical attributes. TMS-d12 is defined by its specific isotopic composition and physical characteristics, which are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₄D₁₂Si or (CD₃)₄Si | [5][6][7] |

| Molecular Weight | ~100.30 g/mol | [4][6] |

| CAS Number | 18145-38-5 | [5][6][7][8] |

| Unlabeled CAS Number | 75-76-3 | [5][6][8] |

| Appearance | Colorless, volatile liquid | [2][9] |

| Isotopic Enrichment | Typically ≥99 atom % D | [5][6][10] |

| Chemical Purity | Typically ≥98-99.5% | [5][11] |

| Boiling Point | 26-28 °C | |

| Melting Point | -99 °C | |

| Density | ~0.648 g/mL (for unlabeled TMS at 25 °C) |

Note: Physical properties like boiling and melting points are for the unlabeled compound but are expected to be very similar for the deuterated analog.

Molecular Geometry and Bonding

The molecular structure of tetramethylsilane is a classic example of tetrahedral geometry, dictated by the sp³ hybridization of the central silicon atom. This fundamental geometry is unaltered by isotopic substitution in TMS-d12.

The central silicon atom forms four single covalent bonds with the carbon atoms of the four methyl groups. VSEPR (Valence Shell Electron Pair Repulsion) theory predicts that these four bonding pairs will arrange themselves to be as far apart as possible, resulting in a tetrahedral shape with the silicon atom at the center.

The following diagram illustrates the relationship between the molecule's tetrahedral structure and its resulting spectroscopic signatures, which are the primary means of its characterization.

Caption: Relationship between TMS-d12 structure and its key spectroscopic properties.

Spectroscopic Characterization: The Core of Its Utility

The true value of TMS-d12 is revealed through spectroscopic analysis. The substitution of protons with deuterons, which have a different nuclear spin (I=1 for D, I=1/2 for H) and gyromagnetic ratio, is the causal reason for its utility as an NMR standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

TMS was chosen as the primary NMR standard for several key reasons:

-

Signal Equivalence: All 12 protons in TMS are chemically and magnetically equivalent, giving rise to a single, sharp, and intense signal, which simplifies identification.[1]

-

Chemical Shift Position: The protons in TMS are highly shielded by the electropositive silicon atom, causing their signal to appear at a high field (upfield), away from the signals of most organic compounds.[2] By convention, this signal is set to 0 ppm.

-

Inertness and Volatility: It is chemically inert and unlikely to react with the sample, and its low boiling point facilitates its removal after analysis.[2][3]

In TMS-d12, the 12 equivalent deuterium nuclei also produce a single sharp resonance in a ²H NMR spectrum. However, its primary role is in ¹H NMR of samples in deuterated solvents. Because it contains no protons, it does not produce a signal that could overlap with and obscure analyte signals. This is a critical self-validating feature: the absence of a signal in the ¹H spectrum confirms the high isotopic purity of the standard.

Experimental Protocol: NMR Sample Preparation with TMS-d12

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis using TMS-d12 as an internal standard.

Objective: To prepare an analyte solution in a deuterated solvent with a precise concentration of an internal standard for chemical shift referencing and quantification.

Materials:

-

Analyte of interest

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane-d12 (TMS-d12)

-

NMR tube (5 mm diameter)

-

Pipettes and vials

Procedure:

-

Prepare a Stock Solution (Optional but Recommended): Create a stock solution of the deuterated solvent containing a known concentration of TMS-d12 (e.g., 0.03-0.05% v/v). This ensures consistency across multiple samples.

-

Dissolve the Analyte: Accurately weigh the analyte and dissolve it in a precise volume (typically 0.6-0.7 mL) of the deuterated solvent/TMS-d12 stock solution.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap and Mix: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

-

Acquire Spectrum: Place the tube in the NMR spectrometer. The instrument's deuterium lock system will use the signal from the deuterated solvent (e.g., CDCl₃) to stabilize the magnetic field. The chemical shifts of the analyte will be referenced to the residual solvent peak, which itself is calibrated against the absolute TMS frequency.[1]

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy provides further confirmation of the molecular structure, specifically the success of the isotopic labeling. The vibrational frequency of a bond is primarily dependent on the bond strength and the reduced mass of the atoms involved.

The C-H stretching vibrations in standard TMS occur in the ~2900-3000 cm⁻¹ region of the infrared spectrum.[13] When hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), the reduced mass of the C-D bond system increases significantly. This leads to a predictable decrease in the vibrational frequency. The C-D stretching vibrations in TMS-d12 are expected to appear at a much lower wavenumber, typically around ~2100-2200 cm⁻¹. The appearance of strong absorptions in this region, coupled with the disappearance of the C-H stretching bands, is an authoritative confirmation of deuteration.

Theoretical calculations using Density Functional Theory (DFT) can accurately predict these vibrational frequencies, providing a powerful tool for spectral assignment and structural confirmation.[14]

Verification of Isotopic Purity

For a deuterated standard, isotopic purity is a critical parameter. While NMR provides qualitative confirmation (absence of proton signals), high-resolution mass spectrometry (HRMS) is the definitive technique for quantification.

The molecular weight of unlabeled TMS is approximately 88.22 g/mol .[15] The fully deuterated TMS-d12 has a molecular weight of approximately 100.30 g/mol .[4] HRMS can easily distinguish between these and all intermediate isotopologues (d1 through d11).

Experimental Protocol: Isotopic Purity Analysis by ESI-HRMS

This workflow describes a method for determining the isotopic purity of TMS-d12.[16]

Objective: To quantify the percentage of deuterium incorporation in a sample of TMS-d12.

Methodology:

-

Sample Preparation: Prepare a dilute solution of TMS-d12 in a suitable volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use an Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).

-

Analysis: Infuse the sample directly into the ESI source. While TMS itself is not easily ionized by ESI, this method is used for many deuterated compounds and illustrates the general principle. For a volatile, nonpolar compound like TMS, a technique like Atmospheric Pressure Chemical Ionization (APCI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be more conventional.

-

Data Acquisition: Acquire the mass spectrum, focusing on the m/z range corresponding to the molecular ions of all possible isotopologues (d0 to d12).

-

Data Analysis: The relative abundance of the ion corresponding to the fully deuterated species (d12) compared to the sum of abundances of all isotopologue ions (d0 to d12) gives the isotopic purity.

The workflow can be visualized as follows:

Caption: Workflow for determining the isotopic purity of TMS-d12 using HRMS.

Conclusion

The molecular structure of Tetramethylsilane-d12 is deceptively simple yet functionally elegant. Its perfect tetrahedral symmetry and, most importantly, the complete substitution of hydrogen with deuterium, are the direct causes of its ideal characteristics as an internal standard for NMR spectroscopy. This guide has detailed the geometric, spectroscopic, and isotopic features of the molecule, grounding these properties in the fundamental principles of chemical bonding and nuclear physics. The self-validating nature of its spectroscopic signature—a null signal in ¹H NMR—provides researchers with an unimpeachable reference point, ensuring the accuracy and reproducibility of their results. Understanding this molecular structure is, therefore, essential for any scientist leveraging the power of high-resolution NMR in research and development.

References

-

Chem-Wiki. (n.d.). TETRAMETHYLSILANE-D12 18145-38-5 wiki. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3035153, Tetra(2H3)methylsilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6396, Tetramethylsilane. Retrieved from [Link]

-

American Chemical Society. (2021). Tetramethylsilane. Retrieved from [Link]

-

University of Calgary. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link]

-

Gergő, É., Hargittai, I., & Schultz, Gy. (1976). Electron diffraction study on the molecular structure of methyltrimethoxysilane. Journal of Organometallic Chemistry, 112(1), 29–35. (Note: URL from search result is a Sci-Hub link, a direct link to the journal is preferred: [Link])

-

Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 35(19), e9157. (Note: URL from search result is ResearchGate, direct link: [Link])

-

National Institute of Standards and Technology. (n.d.). Silane, tetramethyl- IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Belysheva, G. L., et al. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules, 26(9), 2635. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. acs.org [acs.org]

- 3. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 4. Tetra(2H3)methylsilane | C4H12Si | CID 3035153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetramethylsilane-d12 | CAS 18145-38-5 | LGC Standards [lgcstandards.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. TETRAMETHYLSILANE-D12 CAS#: 18145-38-5 [m.chemicalbook.com]

- 8. Tetramethylsilane-d12 | TRC-T302909-10MG | LGC Standards [lgcstandards.com]

- 9. Page loading... [wap.guidechem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. isotope.com [isotope.com]

- 12. Sci-Hub. Electron diffraction study on the molecular structure of methyltrimethoxysilane / Journal of Organometallic Chemistry, 1976 [sci-hub.box]

- 13. Silane, tetramethyl- [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. Tetramethylsilane | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Tetramethylsilane-d12 for Research Applications

Introduction: The Quintessential Standard and Its Associated Risks

Tetramethylsilane-d12 ((CD₃)₄Si, TMS-d12) is an indispensable tool in the modern analytical laboratory. As the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, its utility is unparalleled.[1] The twelve equivalent deuterium atoms result in a single, sharp resonance in ¹³C NMR and its volatility allows for easy removal post-analysis.[1] However, the very physicochemical properties that make it an excellent standard—namely its high volatility and non-polar nature—also present significant handling challenges and safety risks.

This guide provides a comprehensive overview of the safety and handling precautions for TMS-d12, grounded in established safety protocols and material science. It is designed for researchers, scientists, and drug development professionals who handle this compound, aiming to foster a culture of safety through a deep understanding of the material's properties and the causality behind recommended procedures.

Section 1: Core Hazard Profile and Physicochemical Characteristics

A thorough understanding of a chemical's properties is the foundation of its safe handling. TMS-d12 is physically and chemically almost identical to its non-deuterated analogue, Tetramethylsilane (TMS). It is an extremely flammable liquid and vapor, with a low boiling point and a high vapor pressure at room temperature.[2][3][4] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[5][6][7]

GHS Hazard Classification

-

Flammable Liquids: Category 1 (H224: Extremely flammable liquid and vapor)[2][4][8]

-

Aquatic Hazard (Acute): Category 1 (H400: Very toxic to aquatic life)[5]

-

Aquatic Hazard (Chronic): Category 2 (H411: Toxic to aquatic life with long lasting effects)[4][9]

-

Eye Damage/Irritation: May cause serious eye damage or irritation upon contact.[10][11]

Key Physicochemical Data

The following table summarizes the critical properties of TMS, which are directly applicable to TMS-d12.

| Property | Value | Significance for Handling | Source(s) |

| Molecular Formula | (CD₃)₄Si | Deuterated for NMR applications. | [8][12] |

| Molecular Weight | 100.30 g/mol | Heavier than non-deuterated TMS. | [8][12] |

| Appearance | Colorless, volatile liquid | Volatility necessitates handling in contained systems. | [13][14] |

| Boiling Point | 26 - 28 °C (79 - 82 °F) | The compound is a vapor at slightly elevated room temperatures. Creates high pressure in sealed containers. | [1][2] |

| Flash Point | -27 °C (-16 °F) | Vapors can ignite at temperatures well below freezing. Requires stringent control of ignition sources. | [1] |

| Density | ~0.65 g/mL | Less dense than water; will float. | [1][2] |

| Vapor Density | ~3.0 (Air = 1) | Vapors are significantly heavier than air and will accumulate in low-lying areas like sumps or trenches. | [7] |

| Solubility | Insoluble in water. Soluble in most organic solvents. | Spills on water will spread. Useful for sample prep in organic media. | [13][14] |

| Autoignition Temp. | ~345 °C (653 °F) | The temperature at which it will self-ignite without a spark. |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating the risks associated with TMS-d12 requires a multi-layered approach, combining robust engineering controls with appropriate PPE.

Engineering Controls: The First Line of Defense

The primary engineering control for handling TMS-d12 is a certified chemical fume hood .[15] Its high volatility and flammability mandate that all transfers and sample preparations are performed in an environment with adequate ventilation to prevent the accumulation of explosive vapor concentrations.[15][16] The ventilation system and any electrical equipment within the hood must be explosion-proof.[2][3][5]

Furthermore, all equipment, including containers and transfer lines, must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[2][3][5][16]

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are designed to contain the hazard, PPE is essential to protect personnel from residual risks or unexpected exposures.

-

Eye Protection: Chemical splash goggles are mandatory.[16] Standard safety glasses do not provide adequate protection from splashes. Contact lenses should not be worn when handling this chemical.[16]

-

Hand Protection: Use nitrile or neoprene rubber gloves.[16] It is critical to consult the glove manufacturer's resistance chart to ensure compatibility and determine breakthrough times.[15] Always inspect gloves for damage before use and practice proper removal technique to avoid skin contact.

-

Skin and Body Protection: A flame-retardant lab coat should be worn over personal clothing.[2] Ensure clothing is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.

-

Respiratory Protection: In situations where engineering controls may not be sufficient, such as a large spill, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.[16] Use of respirators requires formal training and fit-testing as part of an institutional respiratory protection program.[15]

Section 3: Standard Operating Protocol for Handling and Use

Adherence to a strict, step-by-step protocol is crucial for the safe handling of TMS-d12 from receipt to disposal.

Receipt and Storage

-

Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

-

Storage Location: Store TMS-d12 in a dedicated, approved flammables storage cabinet.[10] The storage area must be cool, dry, and well-ventilated, away from heat, sunlight, and all sources of ignition.[2][4][16] Recommended storage temperature is often refrigerated (2-8 °C) to minimize vapor pressure.[8][15]

-

Pressure Buildup: Be aware that sealed containers, especially at room temperature, can build up significant pressure.[10][11] Always vent containers periodically and open them slowly in a fume hood, pointing the cap away from your body.[10][11]

-

Incompatible Materials: Store TMS-d12 segregated from strong oxidizing agents, acids, and bases.[3][16]

Preparing an NMR Sample: A Step-by-Step Workflow

This protocol outlines the preparation of a standard NMR sample using TMS-d12. The causality for these steps is rooted in preventing moisture contamination, which can obscure spectra, and mitigating the fire hazard.

-

Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height and that the work area is clear of clutter and ignition sources. Ground all equipment.

-

Glassware Drying: Most deuterated solvents are hygroscopic and readily absorb atmospheric moisture.[17] All glassware, including the NMR tube, pipettes, and vials, must be oven-dried (e.g., at 150 °C for several hours) and cooled under a dry, inert atmosphere (e.g., nitrogen or argon) just prior to use.[17]

-

Inert Atmosphere Transfer: For high-purity work, perform the transfer in a glove box or under a positive pressure of inert gas.[15] For less stringent applications, a nitrogen blanket over the setup may suffice.[17]

-

Solvent/Analyte Preparation: In a dried vial, dissolve the analyte in the deuterated solvent of choice.

-

TMS-d12 Addition: Using a clean, dry, gas-tight glass syringe, draw the required volume of TMS-d12. Do not use plastic pipettes or syringes, as these can leach plasticizers and other contaminants into the high-purity solvent.[18] Add the TMS-d12 to the analyte solution.

-

Transfer to NMR Tube: Carefully transfer the final solution into the dried NMR tube using a glass Pasteur pipette.

-

Capping and Mixing: Cap the NMR tube securely. Use a vortex mixer to ensure a homogenous solution; shaking the tube can introduce contaminants from the cap liner.[17][18]

-

Cleanup: Immediately and safely dispose of all contaminated materials (pipette tips, wipes) in a designated hazardous waste container.

Section 4: Spill, Leak, and Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[2][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5][15] Rinse the mouth with water and seek immediate medical attention.[5][15]

Spill and Leak Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ignition Sources: Extinguish all nearby ignition sources and shut down any equipment that could create a spark.[16]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binder.[4][5] Do not use combustible materials like paper towels or sawdust.

-

Collection: Using non-sparking tools, carefully scoop the absorbent material into a sealable, properly labeled container for hazardous waste disposal.[5][16]

-

Decontamination: Clean the spill area thoroughly.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][5]

-

Unsuitable Media: DO NOT use a water jet , as it may spread the flammable liquid and the fire.[5] Water spray may be used to cool nearby containers.[2]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Section 5: Waste Disposal

All waste containing TMS-d12 is classified as hazardous waste.

-

Collection: Collect all TMS-d12 waste, including contaminated absorbent materials and empty containers, in a designated, properly labeled hazardous waste container.

-

Container Handling: Do not mix with incompatible waste streams. Keep waste containers tightly closed and store them in a safe, designated area. Handle uncleaned empty containers as you would the product itself.[2]

-

Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[2][3]

Section 6: Workflow Visualization

The following diagram illustrates the critical path for safely handling TMS-d12 in a laboratory setting, from initial preparation to final sample analysis.

Sources

- 1. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. westliberty.edu [westliberty.edu]

- 7. sds.chemdox.com [sds.chemdox.com]

- 8. isotope.com [isotope.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. dl.novachem.com.au [dl.novachem.com.au]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. Tetramethylsilane | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. en.vitalchem.com [en.vitalchem.com]

- 15. research.uga.edu [research.uga.edu]

- 16. gelest.com [gelest.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. rototec-spintec.com [rototec-spintec.com]

A Senior Application Scientist's Guide to Tetramethylsilane-d12: Commercial Sourcing and Purity Grade Selection for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylsilane-d12 ((CD₃)₄Si, TMS-d12) is an indispensable reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone analytical technique in drug discovery and development. The selection of an appropriate purity grade of TMS-d12 is a critical decision that directly impacts the quality, accuracy, and reliability of analytical data, from initial structural elucidation to the stringent requirements of quantitative NMR (qNMR) in regulated environments. This technical guide provides an in-depth analysis of the commercial landscape for TMS-d12, decodes the nuances of its purity specifications, and presents a practical framework for selecting and qualifying this vital reagent. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for scientists aiming to ensure the integrity of their NMR-based workflows.

The Foundational Role of TMS-d12 in Pharmaceutical NMR

Tetramethylsilane (TMS) is the universally accepted internal standard for calibrating the chemical shift of ¹H, ¹³C, and ²⁹Si NMR spectra in most organic solvents.[1][2][3] Its utility stems from its chemical inertness, solubility in common organic solvents, and a simple, high-field signal of twelve equivalent protons that typically does not overlap with analyte signals.[4]

In the context of modern pharmaceutical analysis, where deuterated solvents are ubiquitous, the use of protonated TMS introduces a significant impurity signal. Tetramethylsilane-d12, with its twelve deuterium atoms, circumvents this issue, providing a clean reference point in ¹³C NMR and a lock signal for the spectrometer without contributing interfering peaks to the ¹H spectrum. Its applications in drug development are extensive, ranging from the confirmation of molecular structure in early-stage discovery to the rigorous purity assessment of active pharmaceutical ingredients (APIs) and reference standards via qNMR.[5][6]

Navigating the Commercial Landscape: Key Suppliers

The procurement of high-purity TMS-d12 is concentrated among a few specialized manufacturers of stable isotopes and several major chemical distributors. Understanding this landscape allows researchers to source material appropriate for their technical and regulatory needs. Key players in this market include primary producers who specialize in isotope labeling and global suppliers who distribute these products.

Table 1: Major Commercial Suppliers of Tetramethylsilane-d12

| Supplier | Example Product(s) | Typical Isotopic Purity (Atom % D) | Typical Chemical Purity (%) | Primary Focus |

|---|---|---|---|---|

| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-2729 | 98% | 98% | Leading manufacturer of stable isotope-labeled compounds.[7][8][9][10][11] |

| CDN Isotopes | D-0485 | 99% | Min 98% | Manufacturer of a wide range of deuterated compounds.[12][13][14][15] |

| Sigma-Aldrich (Merck) | T24007 (NMR grade) | Not specified, but implied high | ≥99.9% | Global supplier of analytical reagents and standards.[16] |

| LGC Standards | CDN-D-0485 | 99% | Min 98% | Distributor of reference materials and proficiency testing schemes.[12] |

| Toronto Research Chemicals (TRC) | T302909 | Not specified | Not specified | Supplier of complex organic molecules and analytical standards.[17][18][19] |

| Deutero GmbH | Custom offerings | Various | Various | European supplier specializing in deuterated solvents and NMR consumables.[20][21][22] |

Decoding Purity Grades: A Multi-faceted Analysis

The quality of TMS-d12 is defined by two primary, yet distinct, parameters: isotopic purity and chemical purity. A comprehensive understanding of both is essential for mitigating analytical risks.

Isotopic Purity (Atom % D)

Isotopic purity, or isotopic enrichment, quantifies the percentage of deuterium atoms relative to all hydrogen isotopes in the molecule. For TMS-d12, this is expressed as "atom % D". A grade of 99 atom % D indicates that, on average, 99% of the hydrogen positions are occupied by deuterium.

The primary consequence of incomplete deuteration is the presence of residual isotopologues, such as TMS-d11 ((CD₃)₃SiCHD₂). These species will produce small signals in the ¹H NMR spectrum, which can be problematic in sensitive experiments or when analyzing samples for low-level protonated impurities near the 0 ppm region. For most applications, an isotopic purity of ≥99 atom % D is sufficient and readily available.[12][13]

Chemical Purity

Chemical purity refers to the weight percentage of the target molecule, (CD₃)₄Si, relative to all other chemical entities in the product. It is typically determined by Gas Chromatography (GC). Impurities can include:

-

Residual starting materials or synthesis byproducts: These can introduce extraneous signals across the NMR spectrum.

-

Other organosilicon compounds: Similar structures may have overlapping signals or reactivity.

-

Decomposition products: Although TMS is stable, improper storage can lead to degradation.[13][14]

Chemical purity grades commonly range from 98% to >99.9%.[7][16][23] While a 98% chemical purity may be acceptable for routine structural verification, it is entirely unsuitable for qNMR or trace analysis, where impurity signals could be mistaken for analyte components or interfere with accurate integration.[5]

A Practical Framework for Selection and Qualification

The selection of TMS-d12 should be a deliberate, application-driven process, followed by a robust internal qualification protocol to verify the quality of each new batch.

Matching Purity to Application

The required purity of TMS-d12 is dictated by the analytical objective. The following workflow provides a decision-making framework for researchers.

Table 2: Application-Specific Purity Grade Recommendations

| Application | Recommended Isotopic Purity | Recommended Chemical Purity | Rationale |

|---|---|---|---|

| Routine Structural Elucidation | ≥99 atom % D | ≥98% | Sufficient to provide a clear reference signal without significant interference for standard concentration samples. |

| High-Field / High-Sensitivity NMR | ≥99.5 atom % D | ≥99.9% | Minimizes residual ¹H signals from TMS-d11 and extraneous peaks from chemical impurities that could obscure low-level analyte signals. |

| Quantitative NMR (qNMR) | ≥99.8 atom % D | ≥99.9%+ (with CoA) | Absolute purity is paramount for qNMR. Although TMS itself is often too volatile for use as a primary quantitation standard[4], its purity is critical when used as an internal chemical shift reference in an assay where other signals are quantified. The Certificate of Analysis (CoA) provides traceability.[6][24] |

Protocol: Incoming Quality Control for a New Batch of TMS-d12

Trust in a supplier's specifications must be accompanied by verification. Implementing a standardized incoming QC protocol is a self-validating system that ensures the integrity of all subsequent NMR data.

-

Sample Preparation: a. In a high-quality, clean NMR tube, add 600 µL of a high-purity deuterated solvent (e.g., Chloroform-d, ≥99.8% D) known to be free of impurities in the 0-1 ppm region. b. Add 5-10 µL of the new batch of TMS-d12. c. Cap the tube and invert several times to mix thoroughly.

-

Instrument Setup: a. Use a well-shimmed NMR spectrometer (≥400 MHz). b. Acquire a standard ¹H spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (D1) of at least 5 seconds, and a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio.

-

Data Analysis: a. Reference the Spectrum: Set the largest residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm). b. Inspect the 0 ppm Region: Look for a very small multiplet corresponding to the residual CHD₂ group in TMS-d11. The integral of this peak relative to a known standard can be used to estimate isotopic purity. c. Full Spectrum Inspection: Carefully examine the entire spectrum for any sharp signals that are not attributable to the solvent, TMS-d11, or known artifacts like spinning sidebands. The absence of such signals provides confidence in the high chemical purity of the TMS-d12.

The following diagram illustrates this essential workflow.

Best Practices for Storage and Handling

To maintain its high purity, TMS-d12 must be stored correctly. It is a volatile and flammable liquid.[2][13]

-

Storage Conditions: Suppliers consistently recommend storing the material refrigerated (+2°C to +8°C), desiccated, and protected from light.[7][23]

-

Handling: Use in a well-ventilated fume hood. The use of Sure/Seal™ bottles or storage in an inert atmosphere (e.g., argon or nitrogen) can prevent contamination from atmospheric moisture.

-

Long-Term Stability: Some suppliers note that the compound should be re-analyzed for chemical purity after three years to ensure it still meets specifications for use.[13][14]

Conclusion

Tetramethylsilane-d12 is more than a simple reference standard; it is a critical reagent whose quality underpins the validity of a vast range of analytical data in pharmaceutical science. A discerning scientist must look beyond the product name and critically evaluate both the isotopic and chemical purity specifications in the context of their intended application. By selecting from reputable suppliers, matching the grade to the analytical rigor required, and implementing a straightforward in-house QC protocol, researchers and drug development professionals can ensure the accuracy and integrity of their NMR results, thereby supporting robust and reliable scientific outcomes.

References

-

Metoree. (2025). 25 Tetramethylsilane Manufacturers in 2025. Retrieved January 14, 2026, from [Link]

-

Larive, C. K., & Albert, K. (2022, April 25). 2.1: How do I choose a reference standard for my Q-NMR analysis? Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

IndiaMART. (n.d.). Tetramethylsilane (C4H12Si) ACS Reagent for NMR Spectroscopy at Best Price. Retrieved January 14, 2026, from [Link]

-